

Application Notes and Protocols for Generating Lewis X Knockout Mouse Models

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Compound of Interest

Compound Name: *Lewis X antigen*

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Introduction: The Role of Lewis X in Biological Systems

The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a carbohydrate structure crucial for various cell-to-cell recognition processes.^[1] It is a trisaccharide with the structure $\text{Gal}\beta 1\text{-4}[\text{Fuc}\alpha 1\text{-3}]\text{GlcNAc}$. In mammals, LeX and its sialylated form, sialyl-Lewis X (sLeX), are key ligands for selectin proteins (E-selectin, P-selectin, and L-selectin).^{[1][2][3]} This interaction is fundamental to the immune response, mediating the initial tethering and rolling of leukocytes on endothelial cells at sites of inflammation.^{[1][3]}

Beyond immunology, Lewis X plays significant roles in:

- **Embryonic Development:** LeX is expressed at specific stages of embryonic development and is thought to be involved in cell adhesion and differentiation.^[4]
- **Cancer Metastasis:** The overexpression of LeX and sLeX on tumor cells can facilitate their adhesion to endothelial walls, a critical step in the metastatic cascade.^{[2][5][6][7]}
- **Immune Regulation:** sLeX has been identified as a marker for activated and functional regulatory T cells (Tregs) in mice, highlighting its role in immune suppression.^[8]

The synthesis of the Lewis X epitope is catalyzed by $\alpha(1,3)$ -fucosyltransferases (FUTs). In mice, the primary enzymes responsible for LeX synthesis are Fut4 and Fut9.[4][9][10] Fut7 is predominantly involved in synthesizing the sLeX structure required for selectin ligands.[4] To study the in vivo function of Lewis X, researchers generate knockout mouse models by targeting the genes encoding these fucosyltransferases.

Strategies for Generating Lewis X Knockout Mice

Since Lewis X is a glycan epitope, it cannot be knocked out directly. The standard approach is to disrupt the genes encoding the glycosyltransferases responsible for its synthesis. The most effective and modern method for this is the CRISPR/Cas9 system.

Primary Gene Targets:

- Fut4: Contributes to LeX and sLeX synthesis.[4]
- Fut9: Considered a major fucosyltransferase for LeX synthesis, particularly during embryogenesis.[4][10] Fut9-null blastocysts show a complete lack of SSEA-1 expression.[4]

For a complete ablation of Lewis X expression, a double knockout (DKO) of both Fut4 and Fut9 may be necessary.

Comparison of Knockout Generation Technologies

Feature	CRISPR/Cas9 System	ES Cell-Based Gene Targeting
Principle	Nuclease (Cas9) guided by RNA (sgRNA) creates a double-strand break (DSB) at a specific genomic locus. The break is repaired by Non-Homologous End Joining (NHEJ), often creating small insertions/deletions (indels) that disrupt the gene. [11] [12]	Homologous recombination in embryonic stem (ES) cells replaces a target gene exon with a drug resistance cassette. [11] [13]
Efficiency	High (can reach up to 95%). [14]	Lower (typically 10-20%). [14]
Timeline	Rapid (4-8 weeks to generate founder mice). [14]	Lengthy (12-18 months to establish a knockout line). [14]
Complexity	Relatively simple and versatile. Allows for simultaneous targeting of multiple genes. [15]	More complex, requires extensive ES cell culture and screening. [13]
Cost	Lower cost compared to ES cell methods. [15] [16]	Higher cost due to labor-intensive steps and materials.
Application	Ideal for generating complete knockouts, small insertions, and point mutations. [15] [17]	Robust for creating complex genetic alterations, including large insertions and conditional alleles ("floxed" mice). [11]

Experimental Protocols

Protocol 1: Generation of Fut9 Knockout Mice via CRISPR/Cas9

This protocol outlines the generation of a Fut9 knockout mouse model using zygote microinjection of CRISPR/Cas9 components.

1. Design and Synthesis of single-guide RNAs (sgRNAs):

- Identify a critical exon early in the Fut9 gene sequence. Targeting an early exon increases the likelihood of generating a null allele.
- Use bioinformatics tools (e.g., CRISPOR, Benchling) to design two unique sgRNAs that target sites flanking the critical exon. Designing two sgRNAs can induce a larger deletion, ensuring gene knockout.[\[16\]](#)
- Synthesize the sgRNAs in vitro or purchase commercially synthesized, chemically modified sgRNAs to improve stability and reduce off-target effects.[\[11\]](#)

2. Preparation of CRISPR/Cas9 Reagents for Microinjection:

- Prepare a microinjection mix containing:
- Cas9 mRNA (or Cas9 protein for a ribonucleoprotein [RNP] complex).
- The two synthesized Fut9-targeting sgRNAs.
- The components are diluted in an appropriate injection buffer (e.g., TE buffer).

3. Zygote Collection and Microinjection:

- Induce superovulation in female mice of a chosen strain (e.g., C57BL/6J) and mate them with stud males.
- Collect fertilized zygotes from the oviducts of the female mice.[\[12\]](#)
- Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the collected zygotes.[\[12\]](#)[\[16\]](#) This process requires specialized micromanipulation equipment.

4. Embryo Transfer:

- Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.[\[11\]](#)[\[16\]](#) A pseudopregnant state is induced by mating female mice with vasectomized males.

5. Generation and Screening of Founder Mice:

- Allow the surrogate mothers to carry the embryos to term (approx. 19-21 days).
- The resulting pups are known as founder (F0) mice. These mice may be mosaic, containing a mix of cells with different genetic modifications.[\[16\]](#)
- At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction.
- Screen the F0 pups for the desired mutation using genotyping protocols (see Protocol 2).
- Breed founder mice that carry the desired mutation with wild-type mice to establish germline transmission and generate heterozygous (F1) offspring.[\[15\]](#)

Protocol 2: Genotyping of Founder Mice

1. Genomic DNA Extraction:

- Digest tail biopsies using a proteinase K solution.
- Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.

2. PCR Amplification:

- Design PCR primers that flank the targeted region of the *Fut9* gene.
- Perform PCR on the extracted genomic DNA from each F0 pup and a wild-type control.

3. Analysis of PCR Products:

- Run the PCR products on an agarose gel.
- A successful deletion induced by the two sgRNAs will result in a smaller PCR product compared to the wild-type allele.
- Small indels caused by a single sgRNA may not be resolvable by standard gel electrophoresis.

4. DNA Sequencing:

- For definitive confirmation, purify the PCR products and send them for Sanger sequencing.
- Align the sequences from the founder mice to the wild-type reference sequence to identify the exact nature of the indel or deletion and confirm a frameshift mutation.[\[16\]](#)

Protocol 3: Phenotypic Analysis of Lewis X Knockout Mice

Once a stable knockout line is established, a thorough phenotypic analysis is required to characterize the effects of Lewis X deficiency.

1. Confirmation of Lewis X Ablation (Flow Cytometry):

- Objective: To verify the absence of the Lewis X epitope on the cell surface.
- Cell Source: Isolate relevant cells, such as peripheral blood mononuclear cells (PBMCs), bone marrow cells, or embryonic stem cells.
- Staining:

- Prepare a single-cell suspension.
- Incubate cells with a fluorochrome-conjugated anti-mouse CD15 (Lewis X/SSEA-1) antibody.
- Co-stain with antibodies against lineage markers (e.g., CD45, Gr-1, Mac-1) to identify specific cell populations.
- Wash the cells and resuspend in a suitable buffer.
- Analysis: Acquire data on a flow cytometer. Compare the CD15 staining intensity on cells from knockout mice to that of wild-type littermate controls.

2. Immunohistochemistry (IHC):

- Objective: To examine the tissue distribution of Lewis X expression.
- Procedure:
 - Harvest tissues of interest (e.g., spleen, lymph nodes, kidney, brain).[10]
 - Fix, embed (in paraffin or OCT), and section the tissues.
 - Perform antigen retrieval if necessary.
 - Incubate sections with a primary antibody against Lewis X.
 - Use a labeled secondary antibody and a suitable detection system (e.g., DAB or fluorescence) to visualize the staining.
 - Compare tissue sections from knockout and wild-type mice.

3. Functional Assays:

- Leukocyte Adhesion and Rolling:
 - Method: Intravital microscopy of the cremaster muscle or mesentery after induction of inflammation (e.g., with TNF- α).
 - Analysis: Quantify the number of rolling and firmly adhered leukocytes in postcapillary venules. A defect in selectin-mediated rolling is expected in sLeX-deficient models.[1]
- Immune System Characterization:
 - Perform a complete blood count (CBC) to check for abnormalities like neutrophilia, which is a hallmark of Leukocyte Adhesion Deficiency Type II (a human disorder of fucosylation).[18]
 - Use flow cytometry to analyze the proportions of major immune cell populations (T cells, B cells, monocytes, granulocytes) in the blood, spleen, and lymph nodes.
- Developmental and Fertility Assessment:
 - Monitor breeding pairs for litter size and viability of offspring to identify any reproductive or developmental defects. Note that Fut9 null blastocysts are viable despite lacking SSEA-1.[4]

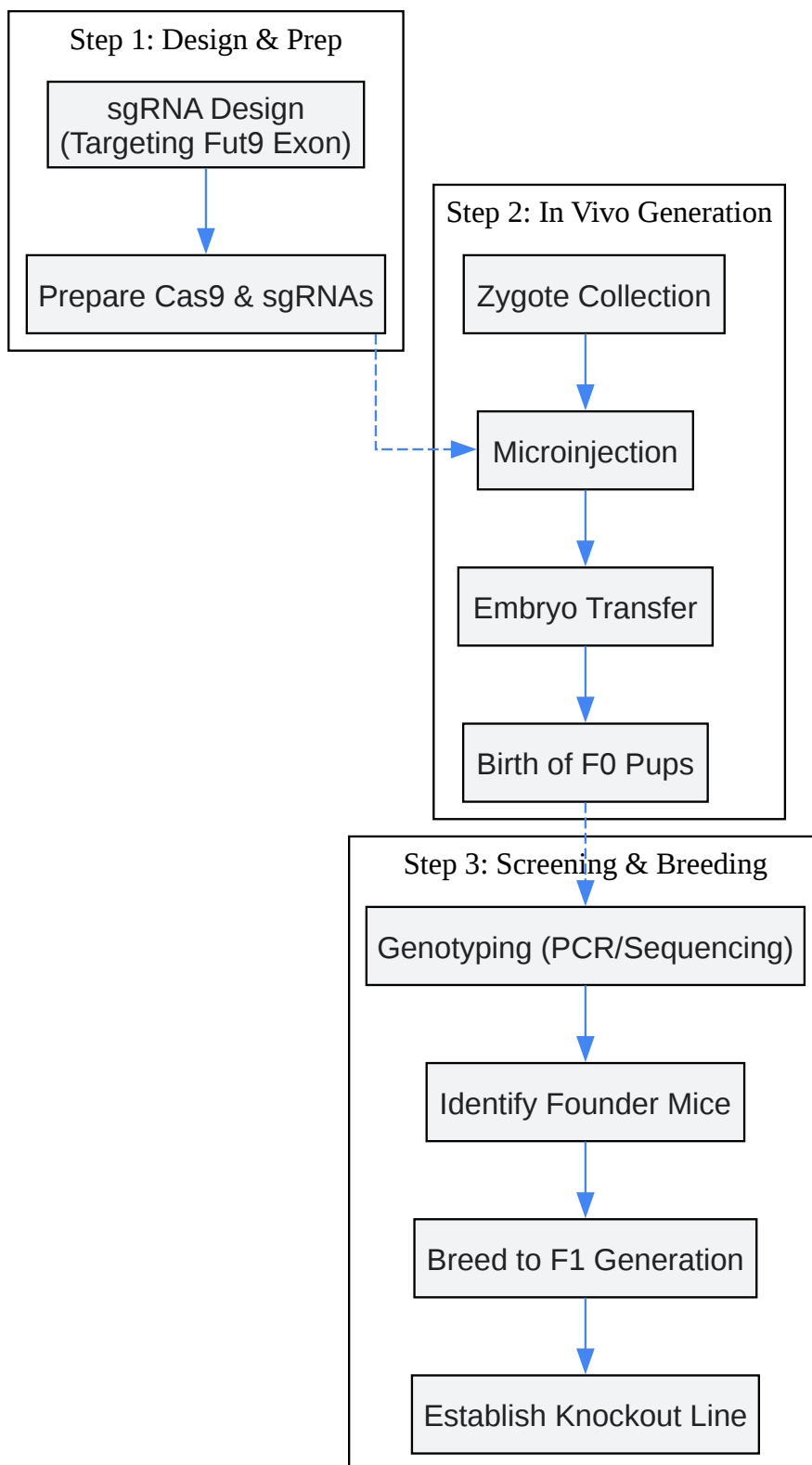
Summary of Expected Phenotypes

The phenotype of a Lewis X knockout mouse will depend on which fucosyltransferase gene(s) are deleted.

Knockout Model	Expected Lewis X/sLeX Expression	Reported/Expected Phenotype	References
Fut4 ^{-/-}	Reduced sLeX expression.	Contributes to selectin ligand synthesis but is not the major fucosyltransferase. May have subtle immune phenotypes.	[4]
Fut9 ^{-/-}	Complete loss of LeX (SSEA-1) in blastocysts. Loss of LeX in the brain.	Embryonically viable. Mice demonstrate disappearance of Lewis X in the brain and exhibit increased anxiety-like behaviors. Potential alterations in immune responses.	[4][10]
Fut7 ^{-/-}	Major reduction in sLeX on leukocytes.	Defective leukocyte rolling and extravasation, leading to impaired inflammatory responses.	[4]
Fut4 ^{-/-} Fut7 ^{-/-}	Complete loss of sLeX on leukocytes.	Severe defect in leukocyte rolling, mimicking aspects of Leukocyte Adhesion Deficiency Type II.	[4]

Visualizations

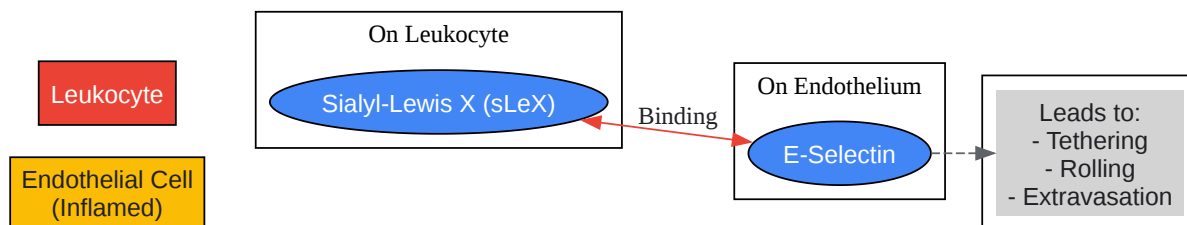
Diagram 1: CRISPR/Cas9 Knockout Mouse Generation Workflow



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Caption: Workflow for generating knockout mice using CRISPR/Cas9.

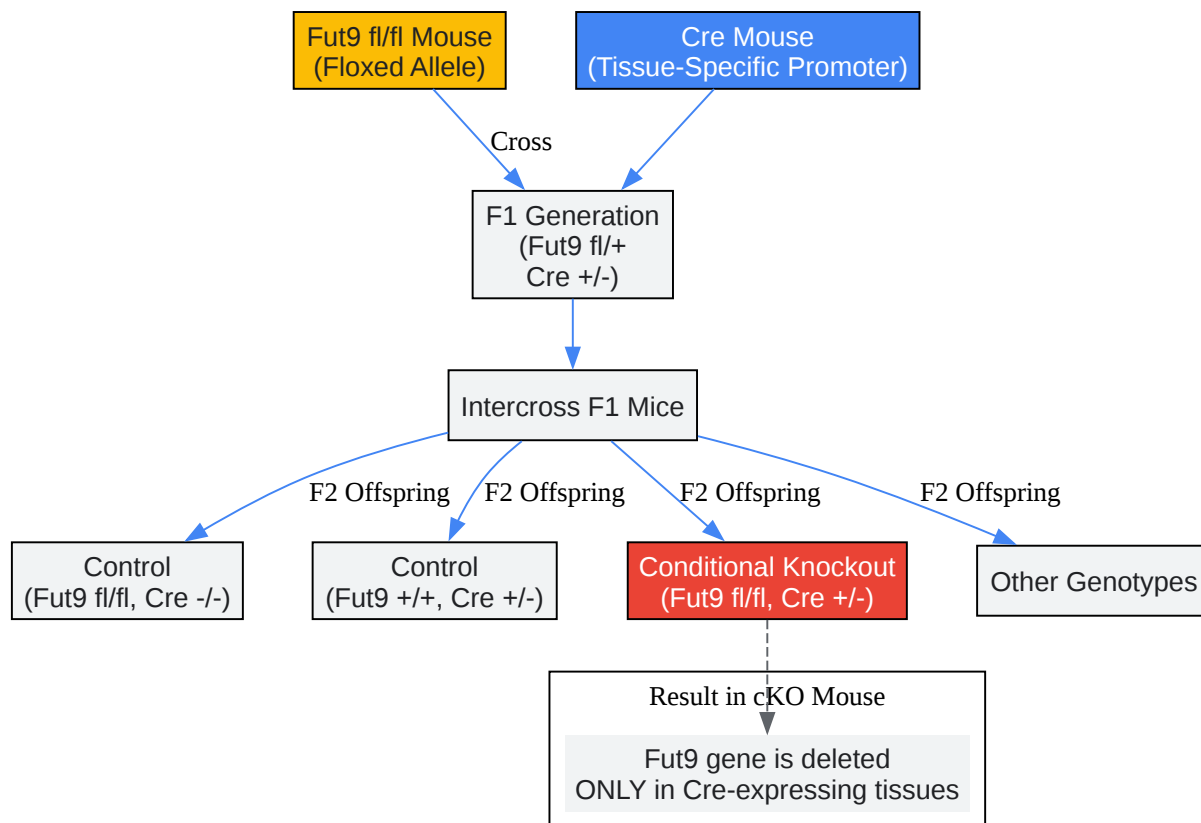
Diagram 2: Role of Sialyl-Lewis X in Leukocyte Adhesion



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Caption: sLeX-Selectin binding mediates leukocyte rolling on endothelium.

Diagram 3: Conditional Knockout (cKO) Breeding Strategy



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Caption: Breeding scheme to generate a tissue-specific conditional knockout mouse.

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